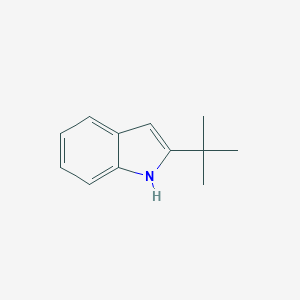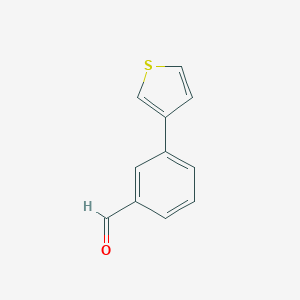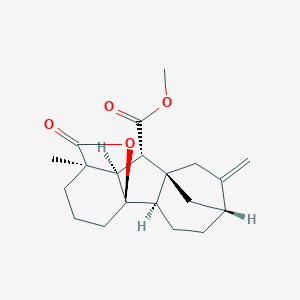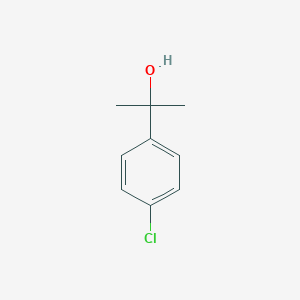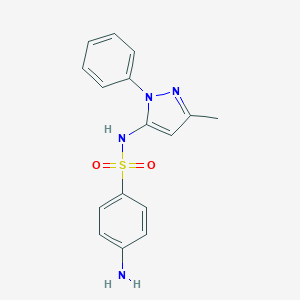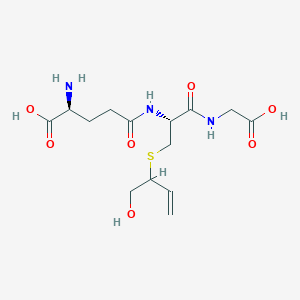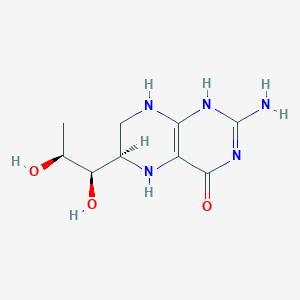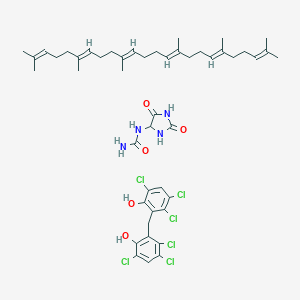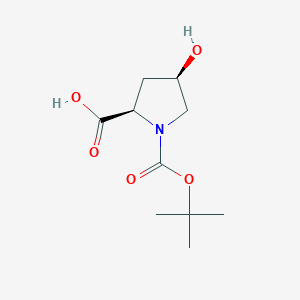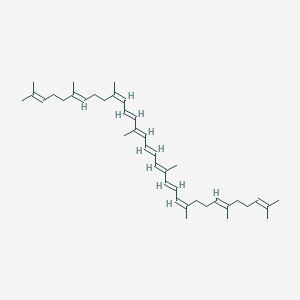
9,9'-Di-cis-zeta-carotene
Overview
Description
9,9’-Di-cis-zeta-carotene is a carotenoid compound with the molecular formula C40H60. Carotenoids are naturally occurring pigments responsible for the yellow, orange, and red colors in many fruits and vegetables. This compound is a specific isomer of zeta-carotene, characterized by its unique cis configuration at the 9 and 9’ positions. Carotenoids like 9,9’-Di-cis-zeta-carotene play essential roles in photosynthesis and protection against photo-oxidative damage in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Di-cis-zeta-carotene typically involves the desaturation of phytoene, a colorless carotenoid precursor. The process is catalyzed by the enzyme zeta-carotene desaturase, which introduces double bonds into the phytoene molecule, converting it into zeta-carotene. The specific cis configuration at the 9 and 9’ positions is achieved through controlled isomerization reactions .
Industrial Production Methods: Industrial production of 9,9’-Di-cis-zeta-carotene often involves the use of genetically modified microorganisms, such as Escherichia coli, which have been engineered to express the necessary enzymes for carotenoid biosynthesis. These microorganisms are cultured under specific conditions to maximize the yield of the desired carotenoid isomer .
Chemical Reactions Analysis
Types of Reactions: 9,9’-Di-cis-zeta-carotene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, converting the compound into a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Isomerization: This reaction can be catalyzed by light or specific enzymes that facilitate the conversion between cis and trans isomers.
Major Products:
Oxidation: The major products include various oxidized carotenoids, such as epoxides and ketones.
Reduction: The major products include reduced forms of carotenoids, such as phytofluene.
Isomerization: The major products include different isomers of zeta-carotene, such as all-trans-zeta-carotene.
Scientific Research Applications
9,9’-Di-cis-zeta-carotene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of carotenoid biosynthesis and the effects of different reaction conditions on carotenoid isomerization.
Biology: It is studied for its role in photosynthesis and photoprotection in plants, as well as its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential health benefits, including its role as a precursor to vitamin A and its antioxidant properties.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant.
Mechanism of Action
The mechanism of action of 9,9’-Di-cis-zeta-carotene involves its role as an intermediate in the carotenoid biosynthesis pathway. It is converted to other carotenoids, such as lycopene, through a series of desaturation and isomerization reactions. The compound interacts with specific enzymes, such as zeta-carotene desaturase, which catalyze these reactions. The molecular targets and pathways involved include the carotenoid biosynthesis pathway and the enzymes that facilitate the conversion of phytoene to lycopene .
Comparison with Similar Compounds
All-trans-zeta-carotene: This isomer has a trans configuration at the 9 and 9’ positions and is also an intermediate in the carotenoid biosynthesis pathway.
Neurosporene: Another intermediate in the carotenoid biosynthesis pathway, with a different configuration of double bonds.
Uniqueness: 9,9’-Di-cis-zeta-carotene is unique due to its specific cis configuration at the 9 and 9’ positions, which affects its chemical reactivity and the types of reactions it undergoes. This configuration also influences its role in the carotenoid biosynthesis pathway and its interactions with specific enzymes .
Properties
IUPAC Name |
(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLELKAFXRPDE-ZURBLSRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030374 | |
| Record name | Zeta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72746-33-9 | |
| Record name | ζ-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72746-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | zeta-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ZETA.-CAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9,9'-di-cis-zeta-carotene in plant carotenoid biosynthesis?
A1: this compound is a key intermediate in the carotenoid biosynthesis pathway in plants. It is formed from 9,15,9'-tri-cis-zeta-carotene through the action of the Z-ISO enzyme, which isomerizes the 15-cis double bond to a trans configuration []. This isomerization step is crucial because this compound serves as the specific substrate for zeta-carotene desaturase (ZDS) []. ZDS catalyzes further desaturation steps, ultimately leading to the production of lycopene, a precursor for a wide range of carotenoids with essential functions in plants.
Q2: How does the study on the maize y9 locus contribute to our understanding of this compound's role?
A2: The study on the maize y9 locus identified a novel gene, Y9, encoding the Z-ISO enzyme responsible for the conversion of 9,15,9'-tri-cis-zeta-carotene to this compound []. Mutant y9 alleles resulted in the accumulation of 9,15,9'-tri-cis-zeta-carotene, confirming the role of Y9/Z-ISO in producing the correct isomer for ZDS activity []. This finding highlights the importance of this compound as a critical branch point in the pathway, where specific isomerization dictates the flow towards downstream carotenoid production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


